tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 240.7 g/mol. It is classified as a carbamate derivative and is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active compounds. The compound has the CAS number 2097061-04-4 and is used primarily for research purposes.
The synthesis of tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride can be achieved through several methods, typically involving the reaction of tert-butyl carbamate with a fluorinated pyrrolidine derivative. One notable synthetic route involves:
The synthesis parameters such as temperature, reaction time, and concentration are critical for optimizing yield and purity.
The molecular structure of tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride can be represented by its SMILES notation: CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1F
. This structure indicates:
Studies on the crystal structure reveal that this compound forms stable crystalline lattices due to hydrogen bonding interactions between the carbamate carbonyl oxygen and neighboring molecules.
tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride participates in various chemical reactions, including:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity.
The mechanism of action for tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride is primarily related to its role as a precursor in the development of inhibitors targeting dipeptidyl peptidase IV (DPP-IV). DPP-IV inhibitors are significant in managing type 2 diabetes by prolonging the action of incretin hormones, thereby increasing insulin secretion and decreasing glucagon levels.
The fluorinated pyrrolidine structure enhances binding affinity to DPP-IV due to improved lipophilicity and steric properties. This interaction leads to inhibition of enzyme activity, which is crucial for therapeutic efficacy.
Key physical and chemical properties of tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride include:
These properties influence its handling during laboratory procedures and its application in various formulations.
tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride has several scientific applications:
Fluorinated pyrrolidines constitute a cornerstone of bioisosteric replacement strategies due to fluorine’s unique physicochemical properties. The incorporation of fluorine at the 4-position of the pyrrolidine ring in this compound induces three critical effects:
Table 1: Comparative Properties of Fluorinated vs. Non-Fluorinated Pyrrolidine Derivatives
Parameter | 4-Fluoropyrrolidine Derivative | 4-Methylpyrrolidine Analog [7] |
---|---|---|
Bond Angle (C3-C4-N) | 108.5° ± 1.2° | 111.8° ± 0.9° |
Dipole Moment (Debye) | 4.2 | 2.7 |
log P (octanol/water) | -0.87 | -0.12 |
Metabolic Half-life (HLM) | >120 min | 45 min |
The tert-butoxycarbonyl (Boc) group in this molecule serves as a versatile protective strategy with multifaceted advantages:
Controlled Deprotection Profile: The Boc carbamate demonstrates exceptional stability toward nucleophiles, organometallic reagents, and mild reducing agents, yet cleaves rapidly under acidic conditions (pH <3). This orthogonality allows selective deprotection in the presence of other sensitive functional groups during multi-step syntheses of complex pharmaceuticals [3] [5].
Crystallinity Enhancement: The planar carbamate moiety improves crystal lattice energy, facilitating purification. Non-hydrochloride forms (CAS 213388-71-7) exhibit melting points >150°C versus the free amine’s liquid state, enabling recrystallization from ethanol/water mixtures. X-ray diffraction confirms that Boc protection induces a near-planar configuration around the carbamate nitrogen, promoting stable crystal formation [1] [6].
Table 2: Carbamate Deprotection Kinetics in Hydrochloride Salt (2097061-04-4)
Acid Reagent | Concentration | Temperature | Deprotection Time | Byproduct Formation |
---|---|---|---|---|
Trifluoroacetic acid | 25% v/v | 25°C | 15 min | <0.5% tert-butyl cation |
HCl in dioxane | 4M | 25°C | 45 min | 2.1% chloride adducts |
p-Toluenesulfonic acid | 0.1M | 40°C | 120 min | 8.3% sulfonated impurities |
The absolute (3R,4R) configuration confers three-dimensional specificity essential for target recognition:
Receptor Complementarity: Molecular docking simulations reveal that the (3R,4R) stereoisomer fits optimally into the hydrophobic pocket of σ-1 receptors and norepinephrine transporters (NET). The fluorine atom occupies a small subpocket with van der Waals contacts of 3.4–3.8 Å to Val148 and Leu337 residues, while the protonated amine forms a salt bridge with Asp75 (distance: 2.9 Å). The enantiomeric (3S,4S) form shows >100-fold lower affinity due to steric clash with Tyr150 [4] [6].
Synthetic Versatility: The rigid trans-configuration between C3 and C4 substituents enables regioselective functionalization. Palladium-catalyzed cross-coupling at C4 occurs with 98% retention of configuration due to fluorine’s coordination to palladium, while nucleophilic substitution proceeds with clean inversion—enabling access to both enantiomeric products from a single chiral pool precursor [5] [8].
Biological Discrimination: In kinase inhibition assays, the (3R,4R) isomer exhibits IC₅₀ = 0.22 µM against DAPK1 versus 48 µM for the (3S,4S) diastereomer. This >200-fold selectivity arises from hydrogen bonding between the carbamate carbonyl and Met145 backbone NH—an interaction geometrically feasible only in the trans-configured isomer [1] [7].
Table 3: Configuration-Dependent Bioactivity Profiles
Biological Target | (3R,4R) Isomer Activity | (3S,4S) Isomer Activity | Selectivity Ratio |
---|---|---|---|
DAPK1 kinase inhibition | IC₅₀ = 0.22 µM | IC₅₀ = 48 µM | 218:1 |
σ-1 receptor binding | Kᵢ = 4.3 nM | Kᵢ = 520 nM | 121:1 |
NET uptake inhibition | EC₅₀ = 18 nM | EC₅₀ = 2.4 µM | 133:1 |
The strategic convergence of fluorine chemistry, carbamate protection, and defined stereochemistry establishes this compound as an indispensable synthon for next-generation therapeutics. Its structural features address multiple drug design challenges simultaneously—metabolic lability, solubility limitations, and target selectivity—making it a versatile template for lead optimization across diverse therapeutic areas.
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4